molecular formula C38H67N2O7- B12604997 [2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate CAS No. 650604-14-1

[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate

Cat. No.: B12604997
CAS No.: 650604-14-1
M. Wt: 663.9 g/mol
InChI Key: MARUOZSHBJGJIF-UHFFFAOYSA-M
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Description

[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate is a complex organic compound that belongs to the class of tetrahydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate typically involves multi-step organic reactions. One possible route could involve the condensation of a triacontan-13-yl ester with a suitable pyrimidine derivative under controlled conditions. The reaction may require catalysts such as acids or bases and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as flow chemistry, high-throughput screening, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state products.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Medicine

In medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its efficacy, safety, and mechanism of action would be key areas of research.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Acetate Esters: Compounds with acetate functional groups attached to various molecular backbones.

Uniqueness

The uniqueness of [2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate lies in its specific combination of functional groups and long alkyl chain. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate is a complex organic compound with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has a molecular formula of C38H68N2O7C_{38}H_{68}N_{2}O_{7} and a molecular weight of 663.9 g/mol. Its structure includes a tetrahydropyrimidine ring, which is known for its diverse biological activities, including antimicrobial and antiviral properties. The presence of the triacontan-13-yl group suggests potential lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities. Here are some notable findings regarding the biological activities associated with this compound:

  • Antimicrobial Activity :
    • Compounds containing pyrimidine derivatives have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have indicated that derivatives of tetrahydropyrimidines can inhibit the growth of Staphylococcus aureus and Escherichia coli .
  • Antiviral Properties :
    • Similar structures have been linked to antiviral activity against various viruses, including HIV and influenza viruses. The mechanism often involves interference with viral replication processes .
  • Antitumor Activity :
    • Some tetrahydropyrimidine derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents through mechanisms such as apoptosis induction or cell cycle arrest .

Table 1: Summary of Biological Activities

Biological ActivityType of ActivityReference
AntimicrobialInhibition of bacterial growth
AntiviralInhibition of viral replication
AntitumorCytotoxic effects on cancer cells

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various tetrahydropyrimidine derivatives found that compounds similar to this compound exhibited effective inhibition against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, highlighting the compound's potential as an antimicrobial agent.

Case Study 2: Antiviral Mechanisms

Research into the antiviral mechanisms of pyrimidine derivatives revealed that they could inhibit viral entry or replication within host cells. This was particularly evident in studies involving influenza virus strains where similar compounds demonstrated a capacity to reduce viral load significantly in vitro.

Research Findings

Recent studies have focused on synthesizing derivatives of tetrahydropyrimidines to enhance their biological activity. Modifications to the structure can lead to improved potency and selectivity against specific biological targets. For instance, introducing various substituents on the pyrimidine ring has been shown to affect both the pharmacokinetic properties and the overall efficacy of these compounds .

Properties

CAS No.

650604-14-1

Molecular Formula

C38H67N2O7-

Molecular Weight

663.9 g/mol

IUPAC Name

2-[2,4,6-trioxo-3-(2-oxo-2-triacontan-13-yloxyethyl)-1,3-diazinan-1-yl]acetate

InChI

InChI=1S/C38H68N2O7/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-33(28-26-24-22-20-14-12-10-8-6-4-2)47-37(45)32-40-35(42)30-34(41)39(38(40)46)31-36(43)44/h33H,3-32H2,1-2H3,(H,43,44)/p-1

InChI Key

MARUOZSHBJGJIF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(CCCCCCCCCCCC)OC(=O)CN1C(=O)CC(=O)N(C1=O)CC(=O)[O-]

Origin of Product

United States

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